3,5-Diphenylcyclopentane-1,2,4-trione

Descripción

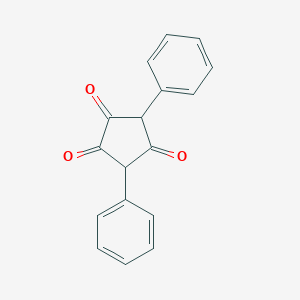

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diphenylcyclopentane-1,2,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQNFRSPZUPPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285954 | |

| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-69-2 | |

| Record name | MLS002608524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3,5-diphenylcyclopentane-1,2,4-trione, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a plausible two-step approach, commencing with the well-established synthesis of a key intermediate, tetraphenylcyclopentadienone, followed by a proposed oxidative transformation to the target trione.

I. Overview of the Proposed Synthesis Pathway

The synthesis of this compound is envisioned to proceed through two principal stages:

-

Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone. This intermediate is synthesized via a base-catalyzed double aldol condensation reaction between benzil and 1,3-diphenylacetone. This is a robust and high-yielding reaction with well-documented experimental protocols.

-

Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone. The conversion of the cyclopentadienone to the desired cyclopentane-1,2,4-trione requires the oxidative cleavage of the two double bonds within the five-membered ring. This guide proposes a method involving dihydroxylation followed by oxidative cleavage, a standard method for such transformations.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone

This procedure is adapted from the well-established method described in Organic Syntheses.[1][2][3][4]

Materials:

-

Benzil

-

1,3-Diphenylacetone (Dibenzyl ketone)

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 equivalent) and 1,3-diphenylacetone (1.0 equivalent) in a minimal amount of hot absolute ethanol.

-

Attach a reflux condenser and heat the mixture to a gentle reflux until all solids have dissolved.

-

Prepare a solution of potassium hydroxide (a catalytic amount, typically 0.1-0.2 equivalents) in a small volume of absolute ethanol.

-

Slowly add the ethanolic KOH solution to the refluxing mixture through the condenser. A deep purple color should develop rapidly.

-

Continue to reflux the reaction mixture for 15-30 minutes.

-

After the reflux period, allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

-

Collect the dark crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities.

-

Dry the product in air or in a vacuum oven.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 90-96% | [1][4] |

| Melting Point | 218-220 °C | [1][2] |

Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone to this compound

The following is a proposed general procedure, as a direct literature precedent for this specific transformation is not available. The reaction conditions may require optimization. The proposed method involves a two-stage process in one pot: dihydroxylation of the double bonds followed by oxidative cleavage of the resulting diols.

Materials:

-

2,3,4,5-Tetraphenylcyclopentadienone

-

Osmium tetroxide (catalytic amount) or Potassium permanganate (stoichiometric)

-

N-Methylmorpholine N-oxide (NMO) or other co-oxidant (if using catalytic OsO4)

-

Sodium periodate (NaIO4) or Lead tetraacetate (Pb(OAc)4)

-

Suitable solvent (e.g., a mixture of tert-butanol, acetone, and water)

-

Quenching agent (e.g., sodium bisulfite)

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Standard laboratory glassware for workup and purification

Proposed Procedure:

-

Dissolve 2,3,4,5-tetraphenylcyclopentadienone (1.0 equivalent) in a suitable solvent system (e.g., acetone/water or THF/water).

-

Dihydroxylation:

-

Method A (Osmium Tetroxide): Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) (2.2 equivalents). Stir the mixture at room temperature until the dihydroxylation is complete (monitoring by TLC).

-

Method B (Potassium Permanganate): Cool the reaction mixture in an ice bath and slowly add a cold, dilute solution of potassium permanganate (2.0 equivalents) while maintaining a basic pH.

-

-

Oxidative Cleavage:

-

Once the dihydroxylation is complete, add a solution of sodium periodate (NaIO4) (approximately 4.5 equivalents) in water portion-wise to the reaction mixture. Stir vigorously at room temperature. The reaction is often exothermic and may require cooling.

-

-

Monitor the progress of the reaction by TLC until the starting material and intermediate diols are consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

III. Visualization of Workflows

Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.

Caption: Proposed workflow for the oxidation of tetraphenylcyclopentadienone.

IV. Concluding Remarks

The synthesis of this compound, while not explicitly detailed in the current chemical literature, appears to be a feasible target for organic synthesis. The initial, well-documented step provides a reliable route to the key intermediate, tetraphenylcyclopentadienone. The subsequent proposed oxidation, while requiring experimental validation and optimization, is based on sound and established principles of organic chemistry. Researchers and drug development professionals are encouraged to explore this proposed pathway as a starting point for accessing this potentially valuable molecular scaffold. Standard laboratory safety precautions should be followed at all times, with particular attention to the handling of strong bases, oxidizing agents, and toxic catalysts like osmium tetroxide.

References

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): A Technical Overview of a Sparsely Documented Compound

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the available information for the chemical compound 3,5-Diphenylcyclopentane-1,2,4-trione, identified by the CAS number 7003-69-2. Despite its listing in several chemical supplier databases, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. There is no readily available public information regarding its synthesis, experimental protocols for its study, biological activities, or mechanisms of action.

This guide, therefore, aims to provide the foundational chemical information that is available and presents a hypothetical framework for its potential synthesis and characterization based on established chemical principles for related compounds.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that without peer-reviewed experimental data, these values should be considered theoretical or predicted.

| Property | Value | Source |

| CAS Number | 7003-69-2 | Chemical Supplier Databases |

| Molecular Formula | C₁₇H₁₂O₃ | Chemical Supplier Databases |

| Molecular Weight | 264.28 g/mol | Chemical Supplier Databases |

| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3 | PubChem |

| InChI Key | Not Available | |

| Appearance | Not Documented | |

| Melting Point | Not Documented | |

| Boiling Point | Not Documented | |

| Solubility | Not Documented |

Hypothetical Synthesis and Characterization Workflow

Given the absence of a documented synthetic route for this compound, a plausible approach could involve the condensation of dibenzyl ketone with a suitable C1 electrophile, or the cyclization of a linear precursor containing the diphenylpentane backbone. The following diagram illustrates a general workflow a researcher might employ for the synthesis and characterization of a novel compound such as this.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for the synthesis or analysis of this compound can be provided. Researchers interested in this compound would need to develop and optimize these protocols based on general organic chemistry principles.

A hypothetical synthetic approach could involve a base-catalyzed condensation reaction between dibenzyl ketone and an appropriate electrophile like diethyl oxalate, followed by oxidation.

Hypothetical Synthesis Step:

-

Reaction Setup: To a solution of dibenzyl ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., sodium hydride or lithium diisopropylamide) would be added at a reduced temperature (e.g., -78 °C).

-

Addition of Electrophile: A suitable electrophile, such as diethyl oxalate, would then be added dropwise to the reaction mixture.

-

Reaction Progression: The reaction would be allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction would be quenched with a proton source (e.g., saturated ammonium chloride solution) and the organic product extracted with an appropriate solvent.

-

Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or interaction with signaling pathways for this compound. The trione moiety is a known reactive functional group and could potentially interact with biological nucleophiles, suggesting a possibility for biological activity, but this remains purely speculative without experimental evidence.

Conclusion

This compound (CAS 7003-69-2) represents a chemical entity for which there is a significant knowledge gap in the scientific literature. While its basic chemical identity is established, its synthesis, properties, and potential applications remain unexplored. The information provided herein is intended to summarize the current state of knowledge and to offer a general, hypothetical framework for future research into this compound. Any researcher or organization intending to work with this molecule should be prepared to conduct foundational research to establish its properties and potential utility.

Spectroscopic and Experimental Data for 3,5-Diphenylcyclopentane-1,2,4-trione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenylcyclopentane-1,2,4-trione is a chemical compound with the molecular formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol .[1] Its structure, featuring a five-membered ring with three ketone groups and two phenyl substituents, makes it a potentially interesting building block in organic synthesis and medicinal chemistry. This technical guide aims to provide an in-depth overview of the available spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this compound.

While the compound is referenced as a reactant in the synthesis of more complex molecules, the primary literature detailing its own synthesis and characterization, including NMR, IR, and mass spectrometry data, is not readily accessible. Chemical databases confirm its identity with CAS number 7003-69-2 but do not provide experimental spectra.

This document will therefore summarize the available information and outline the general methodologies that would be employed for the spectroscopic analysis of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7003-69-2 | [1] |

| Molecular Formula | C₁₇H₁₂O₃ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

Spectroscopic Data (Anticipated)

While experimental data is not available, this section outlines the expected spectroscopic characteristics based on the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl rings and the cyclopentane ring. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The signals for the protons at the 3- and 5-positions of the cyclopentane ring would be influenced by their stereochemical relationship and coupling to each other.

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring. The three carbonyl carbons would likely appear in the downfield region of the spectrum, typically above 190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three ketone groups in a cyclic system, these bands would be expected in the region of 1700-1780 cm⁻¹. Additionally, characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic cyclopentane ring would be observed.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (264.28). Fragmentation would likely involve the loss of carbonyl groups and cleavage of the cyclopentane ring.

Experimental Protocols (General)

The following are general experimental protocols that would be used to obtain the spectroscopic data for this compound.

Synthesis

The synthesis of this compound would likely involve a cyclization reaction of a precursor containing the necessary phenyl and carbonyl functionalities. A potential synthetic pathway could be the base-catalyzed condensation of a 1,3-diphenyl-1,3-propanedione derivative with an appropriate C2 synthon.

Workflow for a Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence would be employed.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) would be prepared.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) would be used.

-

Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode, depending on the ionization method.

Conclusion

While this compound is a known chemical entity, there is a notable absence of publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and synthetic protocols in the current scientific literature. This guide has provided an overview of the anticipated spectroscopic characteristics and general experimental methodologies that would be applied for the synthesis and characterization of this compound. Further research is required to isolate or synthesize this compound and perform the necessary spectroscopic analyses to fill this data gap, which would be of significant value to researchers in organic and medicinal chemistry.

References

The Rise of Cyclic Triketones: From Natural Allelochemicals to Potent Herbicides

A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of Cyclic Triketone Herbicides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of cyclic triketones as a class of herbicides represents a significant advancement in agricultural chemistry, stemming from astute observations of natural allelopathy. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of these compounds. It details the journey from the identification of leptospermone, a natural phytotoxin, to the development of highly effective synthetic analogues like mesotrione and sulcotrione. This paper includes detailed experimental protocols for key syntheses, comprehensive tables of quantitative data for comparative analysis, and visual diagrams of the core signaling pathway and synthetic workflows to provide a thorough resource for researchers in herbicide science and drug development.

Discovery and History: A Lesson from the Bottlebrush Tree

The story of triketone herbicides begins not in a laboratory, but in a garden. In 1977, chemists at Stauffer Chemical Company observed that very few weeds grew under a bottlebrush tree (Callistemon citrinus). This allelopathic phenomenon led to the isolation and identification of the responsible compound: leptospermone, a naturally occurring β-triketone. While leptospermone itself showed herbicidal activity, the application rates required were too high for commercial viability.

This discovery, however, provided a crucial lead. Researchers at Stauffer Chemical, and later at Imperial Chemical Industries (ICI) and Zeneca Agrochemicals (now Syngenta), embarked on an extensive synthetic program to create analogues of leptospermone. This research led to the discovery of the 2-benzoylcyclohexane-1,3-dione class of compounds, which demonstrated potent herbicidal properties.[1] Two of the most successful commercial products to emerge from this research are sulcotrione and mesotrione. Mesotrione, developed by Zeneca Agrochemicals under the code number ZA1296, was first marketed by Syngenta in 2001 and has become a leading selective herbicide for maize.[2]

While the primary modern application of cyclic triketones is in agriculture, the core chemical structure, 2-acyl-1,3-cyclohexanedione, was known in organic chemistry prior to the discovery of its herbicidal properties. These compounds were utilized as versatile intermediates in the synthesis of various polycyclic and heterocyclic systems.[3]

Mechanism of Action: Inhibition of HPPD

Cyclic triketone herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of plastoquinone and α-tocopherol (a form of Vitamin E).[2]

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is itself a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photooxidation. By inhibiting HPPD, triketone herbicides disrupt the production of plastoquinone, which in turn halts carotenoid biosynthesis.[2] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the leaves in susceptible plants, followed by necrosis and death.

The selectivity of herbicides like mesotrione in crops such as maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.[2]

Signaling Pathway Diagram

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by cyclic triketones, leading to the disruption of carotenoid biosynthesis.

Quantitative Data

The efficacy of triketone herbicides is determined by their ability to inhibit the HPPD enzyme and their physicochemical properties which influence their uptake, translocation, and metabolism.

Table 1: Physicochemical Properties of Mesotrione and Sulcotrione

| Property | Mesotrione | Sulcotrione |

| IUPAC Name | 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione | 2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione |

| CAS Number | 104206-82-8 | 99105-77-8 |

| Molecular Formula | C₁₄H₁₃NO₇S | C₁₄H₁₃ClO₅S |

| Molecular Weight | 339.32 g/mol | 328.8 g/mol |

| pKa | 3.12 | 3.13[4] |

| logP (octanol-water) | 0.11 (unbuffered) | -1.7 (at pH 7)[4] |

| Water Solubility (20°C) | 2.2 g/L (pH 4.8), 15 g/L (pH 6.9) | 165 mg/L[5] |

| Melting Point | 165.3 °C | 170 °C (degradation)[4] |

Data for Mesotrione sourced from[6] unless otherwise cited. Data for Sulcotrione sourced from[7] unless otherwise cited.

Table 2: HPPD Inhibitory Activity of Various Triketone Herbicides

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Mesotrione | Arabidopsis thaliana | 0.252 - 0.350 | [8][9] |

| Sulcotrione | Arabidopsis thaliana | 0.25 | [10][11] |

| Tembotrione | Not Specified | Potent HPPD Inhibitor | [12] |

| Compound B41 (Analog) | Arabidopsis thaliana | 0.156 | [9] |

| Compound III-15 (Analog) | Arabidopsis thaliana | 0.012 | [13] |

| Grandiflorone (Natural) | Arabidopsis thaliana | 0.75 | [10] |

| Leptospermone (Natural) | Not Specified | Active HPPD Inhibitor | [10] |

Experimental Protocols

The synthesis of herbicidal cyclic triketones typically involves the acylation of a 1,3-cyclohexanedione with a substituted benzoyl chloride, followed by a rearrangement of the resulting enol ester.

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a 2-benzoyl-1,3-cyclohexanedione herbicide.

Protocol 1: Synthesis of 2-(2-nitro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione (Mesotrione)

This protocol is a composite based on procedures described in various patents.[1][14][15]

Step 1: Formation of 2-nitro-4-methylsulfonylbenzoyl chloride

-

To a suitable reaction vessel equipped with a reflux condenser and stirrer, add 2-nitro-4-methylsulfonylbenzoic acid (1.0 eq) and a solvent such as dichloromethane or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 - 1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40-70°C) and maintain for 2-8 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC) until the starting acid is consumed.

-

After completion, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-nitro-4-methylsulfonylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Condensation and Rearrangement to form Mesotrione

-

In a separate reaction vessel, dissolve 1,3-cyclohexanedione (1.0-1.1 eq) in a solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add a base, such as triethylamine (2.0-2.2 eq), to the solution while maintaining the temperature.

-

Add the crude 2-nitro-4-methylsulfonylbenzoyl chloride from Step 1, dissolved in a minimal amount of the reaction solvent, dropwise to the cooled solution of 1,3-cyclohexanedione and base. The enol ester intermediate is formed in situ.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

-

To initiate the rearrangement, add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin or sodium cyanide) or another suitable catalyst like 4-dimethylaminopyridine (DMAP).[14]

-

Stir the reaction mixture at room temperature for 5-10 hours until the rearrangement is complete (monitored by HPLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 2N HCl) to a pH of 1-2.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude mesotrione.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure mesotrione as a pale yellow solid.

Protocol 2: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione (Sulcotrione)

This protocol is analogous to the synthesis of mesotrione, starting from 2-chloro-4-(methylsulfonyl)benzoic acid.

Step 1: Formation of 2-chloro-4-(methylsulfonyl)benzoyl chloride

-

React 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq) with thionyl chloride (1.1-1.5 eq) in an inert solvent with a catalytic amount of DMF, similar to the procedure for mesotrione.

-

Heat to reflux until the reaction is complete.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Condensation and Rearrangement to form Sulcotrione

-

In a separate vessel, prepare a solution of 1,3-cyclohexanedione (1.0-1.1 eq) and a base like triethylamine (2.0-2.2 eq) in a solvent such as acetonitrile at 0-10°C.

-

Slowly add the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride to this solution.

-

After formation of the enol ester, add a rearrangement catalyst (e.g., acetone cyanohydrin).

-

Stir at room temperature until the reaction is complete.

-

Work-up the reaction by acidifying, extracting with an organic solvent, washing, and drying.

-

Purify the crude product by recrystallization to yield pure sulcotrione.

Conclusion and Future Outlook

The discovery of cyclic triketones as HPPD inhibitors is a prime example of successful natural product-inspired drug discovery. The journey from observing the allelopathic effects of the bottlebrush tree to the development of highly selective and effective herbicides like mesotrione and sulcotrione has provided agriculture with a valuable tool for weed management. The detailed understanding of their mechanism of action, synthesis, and structure-activity relationships continues to drive the development of new analogues with improved efficacy, broader weed spectrums, and enhanced crop safety.[13] The core triketone scaffold remains a promising platform for the design of new bioactive molecules, not only in agriculture but potentially in other fields where HPPD inhibition may be of therapeutic interest.

References

- 1. CN103772243B - A kind of preparation method of mesotrione - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. hos.ifas.ufl.edu [hos.ifas.ufl.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation method of mesotrione - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101671286A - Method for preparing benzoyl-1,3-cyclohexanedione compound - Google Patents [patents.google.com]

- 15. chesci.com [chesci.com]

Theoretical Insights into Cyclopentanetrione Derivatives: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanetrione and its derivatives represent a class of compounds with significant potential in materials science and drug discovery. Their unique electronic and structural properties, largely governed by keto-enol tautomerism and substituent effects, make them fascinating subjects for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on cyclopentanetrione derivatives, with a focus on their electronic structure, stability, and potential applications. We delve into the computational methodologies employed to unravel the properties of these molecules, present key quantitative data from various studies, and outline experimental protocols for their synthesis. Furthermore, this guide visualizes the fundamental tautomeric equilibria and synthetic pathways using Graphviz diagrams, offering a clear and concise summary of the current state of research in this field.

Introduction

Cyclopentanetriones are five-membered ring structures containing three ketone groups. The inherent strain and electronic interactions within this cyclic system give rise to a rich chemistry, characterized by a propensity for enolization and the formation of various tautomers. The most prominent derivative, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, commonly known as croconic acid, has garnered considerable attention for its ferroelectric properties and potential applications in organic electronics.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships that govern the behavior of these fascinating molecules. This guide aims to consolidate the theoretical findings on cyclopentanetrione derivatives to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development.

Computational Methodologies

The theoretical investigation of cyclopentanetrione derivatives heavily relies on quantum chemical calculations to predict their geometric, electronic, and thermodynamic properties.

Density Functional Theory (DFT)

DFT has emerged as the workhorse for studying cyclopentanetrione derivatives due to its favorable balance of accuracy and computational cost. Various functionals and basis sets are employed depending on the specific properties of interest.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and electronic structure calculations of organic molecules, including cyclopentanone-based chalcones.[2][3] For croconic acid derivatives, the RB3LYP functional has been utilized to determine electronic properties like HOMO and LUMO energy levels.

-

Basis Sets: The 6-311+G(d,p) and cc-pVDZ basis sets are commonly paired with the aforementioned functionals to provide a robust description of the electronic structure and geometry of these systems.[2][3]

Experimental Protocol: DFT Calculation of a Cyclopentanetrione Derivative

-

Structure Input: The initial molecular geometry of the cyclopentanetrione derivative is constructed using software such as GaussView.

-

Computational Method Selection: The calculation is set up in a quantum chemistry software package like Gaussian. The B3LYP functional with the 6-311+G(d,p) basis set is selected for geometry optimization and frequency calculations.

-

Solvation Model: If studying the molecule in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) is employed to account for solvent effects.

-

Job Submission and Analysis: The calculation is run on a high-performance computing cluster. Upon completion, the output file is analyzed to extract optimized geometries, energies, vibrational frequencies, and electronic properties.

Tautomerism in Cyclopentanetrione

A key feature of cyclopentanetrione is its ability to exist in multiple tautomeric forms. The equilibrium between the tri-keto form and its various enol tautomers is crucial in determining the molecule's reactivity and physical properties. The most stable tautomer is often the di-enol form, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione (croconic acid), due to the stabilization afforded by the conjugated π-system and intramolecular hydrogen bonding.

Caption: Tautomeric equilibria of cyclopentanetrione.

Theoretical calculations have shown that the relative energies of the tautomers are sensitive to substituent effects and the surrounding environment (gas phase vs. solvent).

Electronic Properties of Croconic Acid Derivatives

Croconic acid and its derivatives are of particular interest due to their electronic properties, which make them suitable for applications in organic electronics. DFT calculations have been employed to determine key electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |

| Croconaine CR2a | -4.71 | -3.99 | 0.72 | RB3LYP/6-311+G(d,p) | |

| Croconaine CR2b | -4.66 | -3.91 | 0.75 | RB3LYP/6-311+G(d,p) |

Table 1: Calculated Electronic Properties of Croconic Acid Derivatives.

The small band gaps observed in these derivatives are indicative of their potential as semiconductor materials.

Synthesis of Cyclopentanetrione Derivatives

While theoretical studies provide invaluable insights, the synthesis of these compounds is essential for experimental validation and application. A common synthetic route to cyclopentanone-based chalcones, which can be precursors to more complex cyclopentanetrione derivatives, involves a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Cyclopentanone-Based Chalcone [2]

-

Preparation of the Base Solution: Dissolve sodium hydroxide (2.0 g) in absolute ethanol (10 ml).

-

Reaction Setup: In a round-bottom flask, combine the ethanolic NaOH solution with cyclopentanone (7.5 mmol) in absolute ethanol (15 ml) and stir the mixture.

-

Addition of Aldehyde: Slowly add the desired substituted benzaldehyde (15 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction and Workup: Continue stirring until the reaction mixture thickens and a solid precipitate forms.

-

Purification: Filter the solid product, wash it with ethanol, and recrystallize from a suitable solvent like ethanol or acetone to obtain the pure chalcone derivative.

References

The Enigmatic Core: A Technical Guide to the Potential Biological Activity of Diphenylcyclopentanetriones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenylcyclopentanetriones represent a class of organic molecules with a largely unexplored potential in the realm of therapeutic development. While direct research on this specific chemical scaffold is limited, the broader family of cyclopentenediones has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide aims to provide a comprehensive overview of the known biological activities of structurally related compounds, offering a foundational framework for future research into diphenylcyclopentanetriones. By presenting available quantitative data, detailed experimental protocols for relevant biological assays, and postulated signaling pathways, this document serves as a critical resource for researchers seeking to unlock the therapeutic promise of this intriguing chemical class.

Introduction

The cyclopentenedione (CPD) skeleton is a recurring motif in a variety of natural products derived from plants, fungi, and bacteria.[1] These compounds have garnered significant attention for their diverse biological activities, which include cytostatic, anti-inflammatory, and enzyme inhibitory properties.[1] The addition of diphenyl functionalities to the cyclopentanetrione core presents a unique chemical scaffold with the potential for novel biological interactions and therapeutic applications. However, a review of the current scientific literature reveals a scarcity of studies focused specifically on diphenylcyclopentanetriones.

This guide will, therefore, extrapolate from the known biological activities of closely related compounds to provide a predictive framework for the potential therapeutic applications of diphenylcyclopentanetriones. We will delve into the anticancer, anti-inflammatory, and antioxidant potential of these molecules, supported by data from analogous chemical structures.

Potential Biological Activities

Anticancer Activity

While no direct studies on the anticancer activity of diphenylcyclopentanetriones were identified, derivatives of cyclopenta[b]quinoline-1,8-dione, which share a cyclopentane ring structure, have been synthesized and evaluated for their cytotoxic effects. The majority of these compounds exhibited weak cytotoxic effects against various cancer cell lines, with IC50 values often exceeding 50 or 100 µM.[1] For instance, one of the more potent synthesized compounds, 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione, showed IC30 values of 82 µM and 24.4 µM in Raji and HeLa cell lines, respectively.[1]

Table 1: Cytotoxicity of Selected Cyclopenta[b]quinoline-1,8-dione Derivatives [1]

| Compound | Cell Line | IC30 (µM) |

| 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione | Raji | 82 |

| 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione | HeLa | 24.4 |

Note: The provided data represents the concentration required for 30% inhibition (IC30), as the IC50 values were generally high, indicating weak activity.

The mechanism of anticancer action for cyclopentenedione-containing compounds is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of cyclopentenone prostaglandins provide a strong rationale for investigating diphenylcyclopentanetriones for similar activities. These prostaglandins are known to inhibit the IκB kinase (IKK) complex, which is a critical activator of the NF-κB signaling pathway.[2] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. By inhibiting IKK, cyclopentenone prostaglandins effectively suppress the activation of NF-κB and the subsequent inflammatory cascade.[2] It is plausible that diphenylcyclopentanetriones could exert anti-inflammatory effects through a similar mechanism.

Plant-derived compounds containing related structural motifs have also been shown to suppress key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[3]

Antioxidant Activity

Many natural and synthetic compounds containing dione structures exhibit antioxidant properties. The antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for diphenylcyclopentanetriones is unavailable, the general class of cyclopentenediones has been explored for such activities.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for evaluating the biological activity of novel diphenylcyclopentanetrione compounds.

Synthesis of Diphenylcyclopentanetriones

Due to the lack of specific literature, a general synthetic approach for related cyclopentenediones is provided.

Reaction Scheme: A common method for the synthesis of the cyclopent-4-ene-1,3-dione skeleton involves a multi-step process that can be adapted for diphenyl-substituted analogs.[4] A potential route could involve the condensation of a diphenyl-substituted diketone with an appropriate three-carbon building block, followed by cyclization and oxidation to yield the desired trione.

General Procedure:

-

Starting Materials: Select appropriate diphenyl-substituted precursors.

-

Condensation Reaction: React the precursors in a suitable solvent (e.g., ethanol, methanol) in the presence of a base catalyst (e.g., sodium hydroxide, potassium carbonate).

-

Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization.

-

Oxidation: Employ a suitable oxidizing agent (e.g., manganese dioxide) to form the trione.

-

Purification: Purify the final product using techniques such as column chromatography and recrystallization.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like 1H NMR, 13C NMR, IR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of diphenylcyclopentanetriones.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the diphenylcyclopentanetrione compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (NF-κB Reporter Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

Procedure:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the diphenylcyclopentanetrione compounds for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for an additional 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Caption: Workflow for the NF-κB reporter assay.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing its decolorization from purple to yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Compound Dilutions: Prepare a series of dilutions of the diphenylcyclopentanetrione compounds in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution. Include a control with only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Postulated Signaling Pathways

Based on the known mechanisms of related compounds, the following signaling pathways are postulated as potential targets for diphenylcyclopentanetriones.

NF-κB Signaling Pathway in Inflammation

Diphenylcyclopentanetriones may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

Diphenylcyclopentanetriones could potentially modulate the MAPK signaling cascade, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, could lead to decreased cell proliferation and increased apoptosis.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The diphenylcyclopentanetrione scaffold remains a frontier in medicinal chemistry with significant, yet largely unproven, therapeutic potential. Extrapolation from the biological activities of related cyclopentenediones suggests that these compounds may possess valuable anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a foundational roadmap for researchers by outlining established experimental protocols and postulating key signaling pathways that may be involved in their mechanism of action.

Future research should focus on the systematic synthesis and biological evaluation of a library of diphenylcyclopentanetrione derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their biological activity and in optimizing lead compounds. Furthermore, detailed mechanistic studies are required to validate the involvement of the NF-κB, MAPK, and other relevant signaling pathways. The exploration of this chemical space holds the promise of discovering novel therapeutic agents for a range of human diseases.

References

- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes related to the thermal stability and decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione. In the absence of specific literature data for this compound, this document outlines the established experimental protocols, expected data presentation, and plausible decomposition pathways based on the analysis of analogous cyclic ketones and triones. The guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar molecules, offering a framework for experimental design, data interpretation, and mechanistic investigation.

Introduction

This compound is a complex cyclic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermal stability is paramount for safe handling, storage, formulation, and for predicting its behavior in various chemical processes. Thermal decomposition can lead to loss of active compound, formation of potentially reactive or toxic byproducts, and can influence reaction pathways. This guide details the standard analytical techniques and theoretical considerations for a comprehensive thermal stability assessment.

Experimental Protocols for Thermal Analysis

The thermal stability of an organic compound like this compound is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide quantitative data on mass changes and heat flow as a function of temperature.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[1]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.[1]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the expected melting and decomposition temperatures.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Identify the onset of decomposition, which often appears as a broad endothermic or exothermic event following the melting peak.

-

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[3]

-

Experimental Conditions: Perform a TGA experiment as described in section 2.1.

-

Data Acquisition: Simultaneously record the mass loss from the TGA and the mass spectrum or IR spectrum of the evolved gases.

-

Data Analysis: Correlate the evolution of specific gaseous fragments with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.

Data Presentation

Quantitative data obtained from thermal analysis should be summarized in a clear and concise tabular format for easy comparison and interpretation.

| Parameter | Symbol | Value | Units | Method |

| Melting Point | Tm | [Hypothetical Value] | °C | DSC |

| Enthalpy of Fusion | ΔHfus | [Hypothetical Value] | J/g | DSC |

| Onset of Decomposition | Tonset | [Hypothetical Value] | °C | TGA |

| Temperature of Max. Decomposition Rate | Tmax | [Hypothetical Value] | °C | TGA (DTG) |

| Residual Mass at 600 °C | [Hypothetical Value] | % | TGA |

Visualization of Experimental Workflow and Decomposition Pathway

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a plausible decomposition pathway for this compound.

References

An In-depth Technical Guide on the Crystal Structure of 3,5-Diphenylcyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the crystal structure of 3,5-Diphenylcyclopentane-1,2,4-trione has not been experimentally determined and reported in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of analogous compounds. The experimental protocols detailed herein are generalized and would necessitate optimization for this specific molecule.

Introduction

Cyclopentanetrione derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The core cyclopentane-1,2,4-trione scaffold serves as a versatile template for the synthesis of diverse molecular architectures. The introduction of phenyl substituents at the 3 and 5 positions is anticipated to significantly influence the molecule's steric and electronic properties, which in turn could modulate its biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the essential experimental and computational workflows for determining the crystal structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.

| Property | Value | Source |

| CAS Number | 7003-69-2 | ChemicalBook[1] |

| Molecular Formula | C₁₇H₁₂O₃ | ChemicalBook[1] |

| Molecular Weight | 264.28 g/mol | ChemicalBook[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3 | PubChem |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.

Proposed Synthesis

Reaction Scheme: A possible synthetic route could involve the base-catalyzed condensation of a β-keto ester with a substituted aldehyde, followed by cyclization and oxidation.

Materials:

-

Substituted benzaldehyde

-

Ethyl acetoacetate or a similar active methylene compound

-

Base catalyst (e.g., sodium ethoxide, piperidine)

-

Oxidizing agent (e.g., selenium dioxide)

-

Appropriate solvents (e.g., ethanol, dioxane)

Procedure:

-

Condensation: To a solution of the active methylene compound in a suitable solvent, add the base catalyst and the substituted benzaldehyde. The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate product is then treated with an acid or heated to induce cyclization to the cyclopentanedione ring system.

-

Oxidation: The resulting cyclopentanedione is oxidized to the desired trione using an appropriate oxidizing agent.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step. Several techniques can be employed, and the optimal method must be determined empirically.

General Considerations:

-

Purity: The compound must be of high purity (>98%).

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A good solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.[2][3] Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, and toluene. Solvent pairs (a "good" solvent and a "poor" solvent) can also be effective.[2]

-

Nucleation and Growth: Crystal growth should be slow to allow the formation of large, well-ordered crystals. This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion.[4][5]

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent to near saturation at room temperature.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[5]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystallization.[5]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[4]

-

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Predicted Crystallographic Data

In the absence of experimental data, computational methods can be employed to predict the crystal structure. Crystal structure prediction (CSP) is a challenging field, but modern algorithms can provide valuable insights into the likely packing arrangements of molecules in the solid state.[6]

The predicted data in Table 2 is hypothetical and serves as an example of the type of information that would be obtained from a successful crystal structure determination.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.36 |

| R-factor (%) | < 5 |

Potential Biological Significance

While the biological activity of this compound has not been reported, the broader class of cyclopentenediones has been shown to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[7][8] The presence of the phenyl rings in the target molecule may enhance its lipophilicity and potential for π-π stacking interactions with biological targets, making it a compound of interest for further investigation in drug discovery programs.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the necessary steps to determine the crystal structure of this compound. Although experimental data is currently unavailable, the outlined protocols for synthesis, crystallization, and X-ray diffraction, based on established chemical principles, offer a clear roadmap for researchers. The elucidation of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its chemical properties and providing a solid foundation for its potential development as a therapeutic agent.

References

- 1. This compound | 7003-69-2 [chemicalbook.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 4. unifr.ch [unifr.ch]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Diphenylcyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenylcyclopentane-1,2,4-trione is a complex cyclic tricarbonyl compound with significant potential in synthetic chemistry and drug development. Understanding its electronic landscape, specifically the localization of electrophilic and nucleophilic sites, is paramount for predicting its reactivity and designing novel molecular entities. This guide provides a detailed analysis of these reactive centers, drawing upon established principles of organic chemistry and data from analogous structures. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper presents a theoretical framework for its reactivity.

Introduction

Cyclic polycarbonyl compounds are a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. Their reactivity is governed by the number and arrangement of the carbonyl groups within the ring system. This compound, with its three carbonyl functionalities and two phenyl substituents, presents a particularly interesting case for studying the interplay of electronic effects and steric hindrance. The phenyl groups, through their inductive and resonance effects, are expected to modulate the reactivity of the cyclopentane core, influencing the electrophilicity of the carbonyl carbons and the acidity of the alpha-hydrogens.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the polarization of its carbonyl groups and the potential for enolate formation.

Electrophilic Sites

The primary electrophilic centers in this compound are the carbon atoms of the three carbonyl groups (C1, C2, and C4). The high electronegativity of the oxygen atoms leads to a significant partial positive charge on these carbons, making them susceptible to attack by nucleophiles.

The relative electrophilicity of these three carbonyl carbons is influenced by the adjacent phenyl groups and the overall electronic structure of the ring. It is reasonable to predict that the C2 and C4 carbonyls will exhibit different reactivities compared to the C1 carbonyl due to their proximity to the phenyl-substituted carbons.

Table 1: Predicted Electrophilic Sites of this compound

| Site | Carbon Atom | Rationale | Expected Reactivity |

| 1 | C1 | Standard carbonyl carbon. | Susceptible to nucleophilic attack. |

| 2 | C2 | Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity. | Susceptible to nucleophilic attack, reactivity may be modulated. |

| 3 | C4 | Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity. | Susceptible to nucleophilic attack, reactivity may be modulated. |

Nucleophilic Sites

Nucleophilic character in this compound can arise from the formation of enolates. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic and can be abstracted by a base to form a resonance-stabilized enolate ion.

The negative charge of the enolate is delocalized over the carbon and oxygen atoms, but reactions with electrophiles typically occur at the alpha-carbon. The presence of two electron-withdrawing carbonyl groups flanking the C3 and C5 positions significantly increases the acidity of the protons at these sites, facilitating enolate formation. The phenyl groups at these positions will also influence the stability and reactivity of the corresponding enolates.

Table 2: Predicted Nucleophilic Sites of this compound (via Enolate Formation)

| Site | Carbon Atom | Rationale | Expected Reactivity |

| 1 | C3 | Alpha to two carbonyl groups (C2 and C4). The proton at this position is acidic. | Can act as a nucleophile upon deprotonation to form an enolate. |

| 2 | C5 | Alpha to two carbonyl groups (C1 and C4). The proton at this position is acidic. | Can act as a nucleophile upon deprotonation to form an enolate. |

Proposed Signaling Pathway for Reactivity

The following diagram illustrates the general reactivity pathways of this compound with electrophiles and nucleophiles.

Caption: Predicted reactivity pathways of this compound.

Proposed Experimental Protocol: Synthesis of this compound

Materials

-

1,3-Diphenylacetone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 1,3-diphenylacetone in anhydrous ethanol dropwise with stirring.

-

Addition of Diethyl Oxalate: Following the addition of the ketone, add diethyl oxalate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the electrophilic and nucleophilic sites of this compound. The carbonyl carbons are identified as the primary electrophilic centers, while the alpha-carbons (C3 and C5) are predicted to be the nucleophilic sites upon enolate formation. A plausible synthetic route has been proposed to facilitate further experimental investigation of this intriguing molecule. The insights presented here are intended to guide researchers in the rational design of reactions and the development of novel compounds based on the this compound scaffold. Further computational and experimental studies are warranted to validate and expand upon the predictions made in this guide.

An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,4-trione, a five-membered ring structure containing three ketone functionalities, represents a core scaffold with significant potential in synthetic chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and natural product analogs. The arrangement of the carbonyl groups allows for a diverse array of chemical transformations, making it an attractive target for methodological development. In the realm of medicinal chemistry, the cyclopentane framework is a common motif in biologically active molecules, and the introduction of the trione functionality offers multiple points for derivatization to modulate pharmacological properties. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of cyclopentane-1,2,4-trione, with a focus on its relevance to researchers in the field of drug development.

Synthesis of Cyclopentane-1,2,4-trione and its Derivatives

The synthesis of the cyclopentane-1,2,4-trione core and its substituted analogs can be achieved through several synthetic strategies. A common approach involves the cyclization of linear precursors, often leveraging well-established organic reactions.

Dieckmann Condensation Approach

A plausible and historically significant method for the construction of the five-membered ring is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[1][2][3] For the synthesis of a cyclopentanetrione precursor, a suitably substituted pentanedioate derivative would be the starting material.

A detailed, analogous procedure for the synthesis of the closely related 2-methylcyclopentane-1,3,5-trione hydrate provides a valuable blueprint for accessing the cyclopentanetrione scaffold. This multi-step synthesis starts with the condensation of a ketone (in this case, 2-butanone) with diethyl oxalate, followed by hydrolysis and decarboxylation to yield the trione.[4]

Hypothetical Synthesis of Cyclopentane-1,3,5-trione (a precursor to Cyclopentane-1,2,4-trione):

A potential pathway to the unsubstituted cyclopentane-1,3,5-trione could involve a similar condensation using acetone instead of 2-butanone. The subsequent oxidation of the 3- and 5-positions would be required to achieve the target 1,2,4-trione.

Below is a generalized workflow for this type of synthesis:

Caption: Generalized synthetic workflow for cyclopentane-1,2,4-trione.

Experimental Protocol: Synthesis of 2-Methylcyclopentane-1,3,5-trione Hydrate[4]

This detailed procedure for a methylated analog serves as a practical guide for the synthesis of the core cyclopentanetrione ring system.

Step A: 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione

-

Prepare a solution of sodium ethoxide by adding 69.0 g (3 moles) of sodium to 950 ml of absolute ethanol in a 2-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Cool the solution to 0–5 °C in an ice bath.

-

Add a cold mixture (5–15 °C) of 108 g (1.50 moles) of freshly distilled 2-butanone and 482 g (3.30 moles) of diethyl oxalate gradually over 30 minutes with stirring.

-

Allow the mixture to warm to room temperature, then heat under reflux for 30 minutes.

-

Cool the mixture to 0 °C and decompose by adding 165 ml of sulfuric acid (1:1 by volume).

-

Filter the sodium sulfate and concentrate the filtrate by evaporation at room temperature.

-